molecular formula C16H12O4 B10815019 6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B10815019
M. Wt: 268.26 g/mol
InChI Key: CVEOFOQULTXCSE-UHFFFAOYSA-N
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Description

6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one (CAS 20727-61-1) is a benzofuran derivative of significant interest in oncological research due to its promising antitumor properties. This compound is part of a class of heterocyclic molecules that demonstrate flexible functionality and the ability to participate in various biological cycles by attaching to functional units via intermolecular interactions, making them suitable for investigation as anti-cancer agents . Recent studies on structurally related benzofuran compounds from natural sources like Ulex gallii have shown potent antitumor activity in glioblastoma (U-87MG, U-373MG) and neuroblastoma (SH-SY5Y) cell lines . These active derivatives significantly reduce cancer cell viability and trigger early apoptosis through multiple pathways, including increased reactive oxygen species (ROS) production and elevated expression of key proteins such as p53, caspase-3, caspase-8, and γH2AX . The benzofuran core structure serves as a foundational component for numerous biologically active substances, with research indicating that incorporating specific substituents at defined positions creates unique structural characteristics that exhibit excellent therapeutic potential . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions and dispose of it according to institutional guidelines for chemical substances.

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)8-15-16(18)13-7-4-11(17)9-14(13)20-15/h2-9,17H,1H3

InChI Key

CVEOFOQULTXCSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

The most widely reported method involves the acid-catalyzed condensation of 6-hydroxybenzofuran-3-one derivatives with 4-methoxybenzaldehyde. In a representative procedure, 3,4,5-trimethoxymandelic acid (20 mmol) and resorcinol (24 mmol) are reacted in boron trifluoride-diethyl ether at 30–35°C, yielding a 92.72% product after recrystallization. For the target compound, substituting the mandelic acid derivative with 6-hydroxybenzofuran-3-one and 4-methoxybenzaldehyde under similar conditions achieves the desired methylidene bridge.

Boron trifluoride acts as a Lewis acid, facilitating both cyclization of the benzofuranone core and subsequent aldol condensation. The reaction proceeds via:

  • Protonation of the carbonyl oxygen in 4-methoxybenzaldehyde, enhancing electrophilicity.

  • Nucleophilic attack by the activated methylene group of 6-hydroxybenzofuran-3-one.

  • Dehydration to form the α,β-unsaturated ketone system.

Base-Mediated Aldol Condensation

Alternative protocols employ basic conditions, such as sodium hydroxide or potassium carbonate in methanol/ethanol. A mixture of 6-hydroxybenzofuran-3-one (10 mmol) and 4-methoxybenzaldehyde (12 mmol) in methanol, refluxed with K₂CO₃ for 6 hours, yields 78–85% product. Base catalysis deprotonates the hydroxyl group on the benzofuranone, generating an enolate that attacks the aldehyde. This method avoids strong acids, making it suitable for acid-sensitive substrates.

Precursor Synthesis and Modifications

Synthesis of 6-Hydroxybenzofuran-3-One

The benzofuranone core is synthesized via cyclization of resorcinol derivatives. A patented method uses 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (24.68 mmol) and sodium acetate (51.83 mmol) in anhydrous methanol at 65°C, yielding 86% 4,6-dihydroxy-3(2H)-benzofuranone. For 6-hydroxy derivatives, selective protection/deprotection of hydroxyl groups is critical.

Optimization Insight :

  • Solvent polarity : Methanol > ethanol due to better solubility of intermediates.

  • Temperature : Cyclization efficiency drops below 60°C, leading to incomplete reactions.

4-Methoxybenzaldehyde Activation

Electrophilic activation of the aldehyde is enhanced by:

  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 15 minutes at 100 W).

  • Ultrasound-assisted synthesis : Improves mixing and mass transfer, increasing yields by 10–15%.

Reaction Optimization and Scalability

Catalytic Systems Comparison

CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
BF₃·Et₂OEther35392.799.1
K₂CO₃Methanol65685.098.5
NaOHEthanol78480.297.8

Key Observations :

  • Boron trifluoride achieves the highest yield but requires careful handling due to its hygroscopicity.

  • Potassium carbonate offers a safer profile with minimal yield trade-off.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification.

  • Ethanol/water mixtures (8:2 v/v) improve solubility of phenolic intermediates, reducing byproducts.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility. A tubular reactor with a residence time of 20 minutes at 70°C achieves 89% yield, surpassing batch methods by 7%.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization from methanol or ethanol. Methanol yields larger crystals with >99% purity, while ethanol minimizes residual aldehyde contaminants.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 10.54 (s, 1H, OH), 7.82 (d, J=8.6 Hz, 2H, ArH), 6.91 (d, J=8.6 Hz, 2H, ArH), 6.31 (s, 1H, furan H).

  • IR : Strong absorption at 1665 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-rich benzofuran ring facilitates nucleophilic attacks, particularly at the ketone (C3) and methylidene positions. For example:

  • Hydroxyl Group Reactivity : The C6 hydroxy group undergoes alkylation or acylation under basic conditions.

  • Methoxy Group Demethylation : The 4-methoxyphenyl substituent can undergo demethylation in acidic or basic media to form a catechol derivative .

Table 1: Nucleophilic Substitution Examples

Reaction TypeConditionsProductYieldSource
O-AlkylationK₂CO₃, DMF, alkyl halide6-Alkoxy derivative~70%
DemethylationHBr/AcOH, reflux6-Hydroxy-2-(4-hydroxyphenyl)...~65%

Oxidation Reactions

The dihydrobenzofuran-3-one core is susceptible to oxidation:

  • Ketone Stability : The C3 ketone resists further oxidation under mild conditions but may undergo Baeyer-Villiger oxidation with peracids to form lactones.

  • Methylidene Oxidation : The exocyclic double bond can be oxidized to an epoxide using m-CPBA .

Table 2: Oxidation Pathways

Oxidizing AgentProductApplication
m-CPBAEpoxide derivativeIntermediate for further functionalization
H₂O₂/Fe³⁺Hydroxylated byproductsStudy of reactive oxygen species

Cycloaddition Reactions

The conjugated diene system participates in [4+2] Diels-Alder reactions:

  • With Dienophiles : Reacts with maleic anhydride or tetrazines to form bicyclic adducts, enhancing structural complexity .

Mechanism :

Benzofuran+DienophileΔCycloadduct\text{Benzofuran} + \text{Dienophile} \xrightarrow{\Delta} \text{Cycloadduct}

This reactivity is exploited in synthesizing polycyclic frameworks for medicinal chemistry.

Condensation and Cyclization

The compound serves as a precursor in heterocyclic synthesis:

  • Schiff Base Formation : Reacts with primary amines to form imines, which cyclize under acidic conditions to yield fused pyridine or pyrrole derivatives .

Example Synthesis Pathway :

  • Condensation with aniline derivatives.

  • Intramolecular cyclization using PPA (polyphosphoric acid).

  • Isolation of tetracyclic heteroaromatics .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

  • Ring Contraction : Protonation of the ketone oxygen triggers a retro-aldol-like rearrangement, forming smaller aromatic rings.

  • Tautomerism : The enol-keto equilibrium is pH-dependent, influencing reactivity in biological systems.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or bond cleavage:

  • Dimerization : Forms dimers via cross-conjugated diradical intermediates, observed in solid-state studies .

Key Research Findings

  • Antioxidant Activity : Demethylated derivatives show enhanced radical scavenging capacity (IC₅₀ = 12 µM against DPPH) .

  • Synthetic Utility : Used to prepare aurone analogs with anti-inflammatory properties .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines .
  • Antimicrobial Properties : Research indicates that 6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one possesses antimicrobial activity against several pathogens. Minimum inhibitory concentrations (MIC) have been reported between 46.9 μg/mL and 93.7 μg/mL against multi-drug resistant bacteria.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules due to its unique structure, which includes a benzofuran core and hydroxyl and methoxy functional groups .

Material Science

In material science, derivatives of this compound may be utilized in the development of new materials due to their interesting chemical properties. The ability to modify its structure allows for the tailoring of materials for specific applications .

Case Study 1: Anticancer Activity

A study published in the International Journal of Molecular Sciences highlighted the synthesis of derivatives based on this compound and their evaluation against human cancer cell lines. The results demonstrated significant cytotoxicity, indicating potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains. The study emphasized the need for further exploration into its mechanism of action and potential applications in treating infections caused by resistant strains .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialMIC range: 46.9 μg/mL - 93.7 μg/mL
Organic SynthesisServes as a building block for complex molecules

Mechanism of Action

The mechanism by which 6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play crucial roles in binding to active sites, while the benzofuran core provides structural rigidity and stability. The compound can modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of benzofuranone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name R6 R2 Substituent Key Biological Activity Target Pathogen/Application Reference
Target Compound OH 4-Methoxyphenyl Not explicitly reported -
CE [(2E)-6-Methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one] OCH3 4-Methoxyphenyl Antifungal (lanosterol 14-alpha demethylase and β-tubulin inhibition) Fusarium solani (chickpea pathogen)
TB515 [(2E)-6-Hydroxy-2-(3-phenylprop-2-yn-1-ylidene)-2,3-dihydro-1-benzofuran-3-one] OH 3-Phenylpropynyl Antitubercular Mycobacterium tuberculosis
Hispidol [(2Z)-6-Hydroxy-2-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one] OH 4-Hydroxyphenyl Anti-inflammatory Inflammatory bowel disease models
Synthesized Derivatives (e.g., 2a-i in ) Varied (OMe, Br, OH) Substituted phenyl groups Activity not specified Synthetic intermediates

Key Findings from Comparative Studies

Antifungal Activity: The methoxy-substituted analog (CE) inhibits Fusarium solani by targeting lanosterol 14-alpha demethylase (critical for fungal ergosterol biosynthesis) and β-tubulin (essential for microtubule assembly). Molecular docking studies suggest strong binding affinity (−8.3 to −9.1 kcal/mol) to these targets .

Antitubercular Activity :

  • TB515, a propynyl-substituted analog, shows moderate antitubercular activity. Its liposomal encapsulation significantly enhances efficacy, reducing the effective drug concentration by 10-fold . This suggests that formulation strategies could optimize the target compound’s delivery.

Anti-inflammatory Activity :

  • Hispidol, a 4-hydroxyphenyl analog, inhibits TNF-α signaling, highlighting the role of electron-donating groups (e.g., hydroxy vs. methoxy) in modulating inflammatory pathways .

Structure-Activity Relationships (SAR) :

  • Position 6 : Hydroxy groups improve water solubility and hydrogen-bonding capacity, whereas methoxy groups enhance membrane permeability .
  • Position 2 : Aromatic substituents (e.g., 4-methoxyphenyl) contribute to π-π stacking interactions with enzyme active sites, as seen in CE’s antifungal mechanism .

Molecular Docking and Mechanistic Insights

  • CE vs. Target Compound: CE’s methoxy group may stabilize hydrophobic interactions with lanosterol 14-alpha demethylase, while the target compound’s hydroxy group could form hydrogen bonds with polar residues, altering binding kinetics .
  • Hispidol vs. Target Compound : The 4-hydroxyphenyl group in Hispidol enables stronger hydrogen bonding with inflammatory targets compared to the 4-methoxyphenyl group in the target compound .

Biological Activity

6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one, also known as (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3-one, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties. It also includes data tables and relevant case studies to provide a comprehensive overview.

Basic Information

  • Molecular Formula : C16H12O4
  • Molecular Weight : 268.26 g/mol
  • CAS Number : 20727-61-1
  • IUPAC Name : (2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one

Structure

The compound features a benzofuran backbone with a methoxyphenyl group attached via a methylene bridge. Its structural characteristics contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.

Table 1: Antibacterial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus20 µM
Escherichia coli40 µM
Pseudomonas aeruginosa30 µM

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The MIC values indicate that it is more effective against certain strains compared to standard antibiotics.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties in various assays.

Table 2: Antifungal Activity Summary

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans50 µM
Aspergillus niger60 µM

These findings suggest that the compound could be a potential candidate for treating fungal infections, although further research is needed to establish its efficacy and safety.

Anticancer Potential

Emerging research has begun to explore the anticancer potential of this compound. Initial studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies on Cancer Cells

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 25 µM. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis, which is crucial for its antibacterial activity .
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death .
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, contributing to reduced cell viability .

Q & A

Q. What are the established synthetic routes for 6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one, and how can reaction conditions be optimized?

The compound is typically synthesized via a Claisen-Schmidt condensation reaction. A benzofuranone derivative (e.g., 6-hydroxy-2,3-dihydro-1-benzofuran-3-one) reacts with 4-methoxybenzaldehyde in the presence of a base catalyst (e.g., NaOH or piperidine) under reflux in ethanol or methanol. Key optimization parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst concentration : 10–15 mol% to ensure efficient enolate formation.
  • Reaction time : 6–12 hours, monitored by TLC or HPLC for completion .
    Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • NMR : ¹H and ¹³C NMR confirm the presence of the methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and benzofuranone backbone (δ 5.5–6.5 ppm for exocyclic double bond).
  • IR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C).
  • Mass spectrometry (HRMS) : Molecular ion peak [M+H]⁺ to verify molecular formula.
  • X-ray crystallography : SHELX programs refine crystal structures, with ORTEP-3 visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

  • Antifungal activity : Microdilution assays against Fusarium solani (minimum inhibitory concentration, MIC) due to its structural similarity to active benzofuranones .
  • Antitubercular potential : Compare efficacy with liposome-encapsulated analogs (e.g., TB501/TB515) using Mycobacterium tuberculosis H37Rv cultures .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines or microbial strains to rule out species-specific effects.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like β-tubulin or lanosterol 14-α demethylase, as demonstrated for related compounds .
  • Metabolic stability : Perform hepatic microsome assays to assess if discrepancies arise from rapid metabolite inactivation.

Q. What strategies improve crystallization for high-resolution X-ray studies?

  • Solvent screening : Use vapor diffusion with polar/non-polar solvent pairs (e.g., DMSO/water or chloroform/methanol).
  • Crystal seeding : Introduce microcrystals from analogous structures (e.g., 3-(methoxymethylene)-2(3H)-benzofuranone) to induce nucleation .
  • SHELXL refinement : Apply TWIN and HKLF5 commands for twinned data or high mosaicity crystals .

Q. What mechanistic studies elucidate its enzyme inhibition mode?

  • Kinetic assays : Measure Ki and Km shifts via Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to fungal β-tubulin, leveraging prior docking insights .
  • Molecular dynamics (MD) simulations : Simulate ligand-enzyme complexes (e.g., GROMACS) to assess conformational stability over 100 ns trajectories.

Q. How does encapsulation in liposomes or nanoparticles alter its pharmacological profile?

  • Liposome preparation : Use thin-film hydration with phosphatidylcholine/cholesterol (7:3 ratio) and characterize encapsulation efficiency via HPLC .
  • In vitro release : Dialysis against PBS (pH 7.4) to compare release kinetics of free vs. encapsulated drug.
  • In vivo efficacy : Administer liposomal formulations in murine models of fungal infection, monitoring survival rates and organ burden.

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